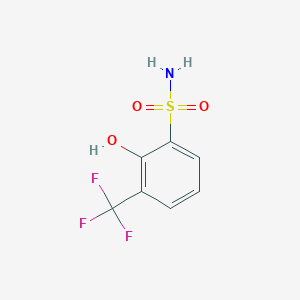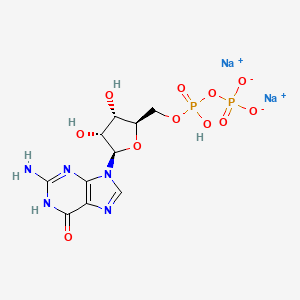
1-(2-Amino-3-(methylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H13NOS. It is characterized by the presence of an amino group, a methylthio group, and a ketone functional group attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(methylthio)phenyl)propan-2-one typically involves the reaction of 2-amino-3-(methylthio)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Amino-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Methylthio)phenyl)propan-2-amine: Similar structure but with an amine group instead of a ketone.
1-(2-Amino-3-(methylthio)phenyl)ethanone: Similar structure but with a shorter carbon chain.
1-(2-Amino-3-(methylthio)phenyl)butan-2-one: Similar structure but with a longer carbon chain.
Uniqueness: 1-(2-Amino-3-(methylthio)phenyl)propan-2-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both an amino group and a ketone group allows for diverse chemical modifications and interactions with biological targets .
Eigenschaften
Molekularformel |
C10H13NOS |
|---|---|
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
1-(2-amino-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NOS/c1-7(12)6-8-4-3-5-9(13-2)10(8)11/h3-5H,6,11H2,1-2H3 |
InChI-Schlüssel |
KXDMRJWPFPOMFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C(=CC=C1)SC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![8,10-bis(2-ethylhexyl)-3,9,15-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7,10,13-hexaene](/img/structure/B14060735.png)

![Diethyl 5,5'-{[4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methylene}bis(2,4-dimethyl-1H-pyrrole-3-carboxylate)](/img/structure/B14060740.png)

